molecular formula C10H20N2O4 B12611596 tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate CAS No. 875483-08-2

tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate

Cat. No.: B12611596
CAS No.: 875483-08-2
M. Wt: 232.28 g/mol
InChI Key: FSIFHIZOINNYIH-MRVPVSSYSA-N
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Description

tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitroalkane under controlled conditions. One common method involves the use of tert-butyl carbamate and a nitroalkane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate is unique due to the presence of both the nitro and carbamate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse applications in organic synthesis, biology, and medicine .

Properties

CAS No.

875483-08-2

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-nitropentan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O4/c1-5-6-8(7-12(14)15)11-9(13)16-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

FSIFHIZOINNYIH-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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